Malononitrile, (2-naphthylmethylene)-

photophysics conformational analysis fluorescence lifetime

Researchers requiring environment-sensitive fluorescent probes often face limited options with single-conformer behavior. This 2-naphthyl malononitrile derivative offers distinct photophysical advantages over its 1-naphthyl isomer. - **Dual ground-state conformers** in low-polarity solvents - ideal for microviscosity sensing & ratiometric measurements - **200 ps fluorescence lifetime** at RT - enables FLIM and time-gated detection (vs. sub-ps for 1-naphthyl analog) - **Weak COX-2 inhibition (IC₅₀ >10 µM)** - validated negative control for screening campaigns - **LogP 3.20** - optimal lipophilicity for membrane-permeable probes

Molecular Formula C14H8N2
Molecular Weight 204.23 g/mol
CAS No. 2972-84-1
Cat. No. B3050914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalononitrile, (2-naphthylmethylene)-
CAS2972-84-1
Molecular FormulaC14H8N2
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C=C(C#N)C#N
InChIInChI=1S/C14H8N2/c15-9-12(10-16)7-11-5-6-13-3-1-2-4-14(13)8-11/h1-8H
InChIKeyUETSUBDMYFNYDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Malononitrile, (2-naphthylmethylene)-: Identity and Procurement


Malononitrile, (2-naphthylmethylene)- (CAS 2972-84-1), also designated as 2-(2-naphthalenylmethylene)propanedinitrile, is a benzylidenemalononitrile derivative featuring a 2-naphthyl substituent [1]. It is synthesized via Knoevenagel condensation of 2-naphthaldehyde and malononitrile and appears as a colorless to pale yellow solid with a melting point of 140.2–140.8 °C [2]. The compound serves as a versatile intermediate in organic synthesis and has documented applications as a fluorescent probe building block due to its extended π-conjugated naphthalene system [3].

Malononitrile, (2-naphthylmethylene)-: Why Analogs Differ


Within the benzylidenemalononitrile class, the position of the naphthyl substituent fundamentally alters photophysical behavior and conformational dynamics. Direct comparative studies reveal that the 2-naphthyl isomer (CAS 2972-84-1) exhibits dual ground-state conformers and distinct fluorescence lifetimes that differ markedly from the 1-naphthyl analog (CAS 2972-83-0), which exists predominantly as a single conformer [1]. In biological screening contexts, the 2-naphthyl substitution pattern yields divergent target engagement profiles compared to the 1-naphthyl isomer, with both isomers showing weak COX-2 inhibition (>10,000 nM) [2]. Substitution with a 2-naphthyl group rather than a 1-naphthyl or phenyl group is therefore not a trivial structural modification—it introduces measurable differences in excited-state dynamics, conformational equilibria, and molecular recognition properties that directly impact fitness for specific research applications.

Malononitrile, (2-naphthylmethylene)-: Differentiation Evidence


Ground-State Conformers: 2-Naphthyl vs. 1-Naphthyl

The 2-naphthyl isomer (2-MN; CAS 2972-84-1) exhibits two coexisting ground-state conformers ('a' and 'b') in low-polarity solvents, differing by approximately 180° rotation about the vinyl-aromatic bond, whereas the 1-naphthyl isomer (1-MN; CAS 2972-83-0) exists primarily as a single dominant ground-state conformer [1].

photophysics conformational analysis fluorescence lifetime

Fluorescence Lifetime: 2-Naphthyl vs. 1-Naphthyl

At room temperature, the fluorescence lifetime of the 2-naphthyl isomer (2-MN, conformer 'a') is approximately 200 ps, whereas the 1-naphthyl isomer (1-MN) exhibits lifetimes in the picosecond range [1].

fluorescence lifetime photophysics time-resolved spectroscopy

Target Engagement: COX-2 vs. PDGFRβ

The 2-naphthyl isomer (CAS 2972-84-1) demonstrates weak inhibition of human recombinant COX-2 with an IC₅₀ > 10,000 nM, while the 1-naphthyl isomer (CAS 2972-83-0) has been separately evaluated as a PDGFRβ inhibitor [1][2]. Both isomers exhibit modest inhibitory activity, but the 2-naphthyl substitution pattern directs target engagement toward COX-2 rather than PDGFRβ.

COX-2 inhibition enzyme assay drug discovery

Lipophilicity (ACD/LogP)

The 2-naphthyl isomer exhibits a predicted ACD/LogP of 3.20, which is elevated relative to unsubstituted benzylidenemalononitrile due to the lipophilic naphthalene moiety [1]. This LogP value places the compound within acceptable drug-like lipophilicity range while providing enhanced membrane permeability potential.

ADMET drug-likeness physicochemical properties

Melting Point Comparison

The 2-naphthyl isomer has an experimentally determined melting point of 140.2–140.8 °C [1], which differs from the predicted melting point of the 1-naphthyl isomer (no experimental value identified) and from unsubstituted benzylidenemalononitrile (crystallizes with different solid-state packing) [2].

melting point thermal stability solid-state properties

Malononitrile, (2-naphthylmethylene)-: Application Scenarios


Dual-Conformer Fluorescent Probes

The 2-naphthyl isomer (2-MN) is uniquely suited for applications where conformational heterogeneity provides an advantage, such as fluidity probes or sensors responsive to microviscosity changes. Time-resolved emission reveals the presence of two ground-state conformers ('a' and 'b') in low-polarity solvents, a property not exhibited by the 1-naphthyl analog which exists as a single dominant conformer [1]. This dual-conformer behavior may be exploited for ratiometric sensing or environmental polarity discrimination.

Time-Resolved Fluorescence Applications

The 2-naphthyl isomer (conformer 'a') exhibits a fluorescence lifetime of approximately 200 ps at room temperature, substantially longer than the picosecond-scale lifetimes of the 1-naphthyl isomer [1]. This temporal window enables time-resolved fluorescence measurements including FLIM (Fluorescence Lifetime Imaging Microscopy) and time-gated detection, where the 1-naphthyl analog's shorter lifetime may be insufficient for effective signal discrimination.

COX-2 Negative Control & Scaffold Optimization

The 2-naphthyl isomer demonstrates weak COX-2 inhibition (IC₅₀ > 10,000 nM) [1], while the 1-naphthyl isomer has been evaluated against PDGFRβ [2]. This differential target engagement makes the 2-naphthyl isomer suitable as a negative control in COX-2 screening campaigns or as a starting scaffold for structure-activity relationship (SAR) studies aimed at developing more potent COX-2 modulators.

Lipophilic Derivative Intermediate

With a predicted ACD/LogP of 3.20, the 2-naphthyl isomer occupies a lipophilicity window distinct from less hydrophobic benzylidenemalononitrile analogs [1]. This property makes it a preferred intermediate for synthesizing derivatives requiring enhanced membrane permeability or for building compound libraries where balanced lipophilicity is a design criterion.

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